

Introduction: Understanding a Potent Aroma Chemical

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Amyl methyl sulfide*

Cat. No.: B158305

[Get Quote](#)

Amyl methyl sulfide, systematically named 1-(methylthio)pentane, is an organosulfur compound belonging to the thioether (or sulfide) class.^{[1][2]} With the chemical formula C₆H₁₄S, this molecule consists of a five-carbon amyl (pentyl) group and a methyl group bonded to a central sulfur atom.^{[3][4]} It is a colorless to pale yellow liquid recognized by its potent and distinct aroma, often described as garlic-like or onion-like.^[1] This characteristic scent dictates its primary applications in the flavor and fragrance industries, while its chemical nature as a thioether provides utility as an intermediate in organic synthesis.^{[1][4]} This guide offers a technical overview for researchers and developers, covering its physicochemical properties, synthesis, analytical characterization, applications, and safety protocols.

Figure 1: Molecular Structure of **Amyl Methyl Sulfide**

Caption: Ball-and-stick representation of 1-(methylthio)pentane.

Section 1: Physicochemical Properties

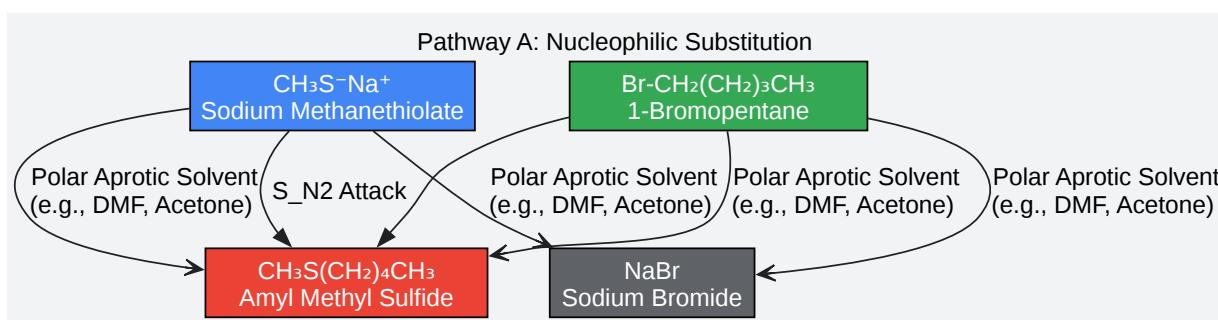
The functional characteristics and potential applications of a chemical compound are dictated by its physical and chemical properties. For **amyl methyl sulfide**, its identity as a volatile, non-polar thioether is evident in these values. The data presented below has been aggregated for ease of reference in experimental design.

Table 1: Key Physicochemical Properties of **Amyl Methyl Sulfide**

Property	Value	Source(s)
CAS Number	1741-83-9	[3] [5]
Molecular Formula	C ₆ H ₁₄ S	[3] [5]
Molecular Weight	118.24 g/mol	[3] [5]
IUPAC Name	1-methylsulfanylpentane	[3] [5]
Synonyms	Methyl pentyl sulfide, 2-Thiaheptane	[6]
Appearance	Colorless to pale yellow liquid	[1] [7]
Odor	Strong, garlic-like, sulfurous	[1] [8]
Melting Point	-94 °C	[5] [9]
Boiling Point	148 °C (at 1.01325 bar)	[5]
Density	0.84 g/cm ³	[9]
Refractive Index	1.45	[7]
Flash Point	64.00 °F (17.78 °C) (TCC)	[10]
Solubility	Low solubility in water; soluble in organic solvents	[1]

Section 2: Synthesis and Reaction Chemistry

Core Synthesis Strategy: Nucleophilic Substitution


From a retrosynthetic perspective, the most direct and common method for preparing asymmetrical thioethers like **amyl methyl sulfide** is analogous to the Williamson ether synthesis. This involves the nucleophilic substitution (S_N2) reaction between a thiolate anion and an alkyl halide. Two primary pathways are viable:

- Pathway A: Reaction of sodium methanethiolate (CH₃SNa) with an amyl halide (e.g., 1-bromopentane).

- Pathway B: Reaction of sodium pentanethiolate ($C_5H_{11}SNa$) with a methyl halide (e.g., methyl iodide).

Pathway A is often preferred in a laboratory setting. The choice is guided by the accessibility and handling safety of the reagents. 1-Bromopentane is a liquid and easier to handle than the gaseous methyl halides.

Figure 2: Synthesis of **Amyl Methyl Sulfide** via S_N2 Reaction

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **amyl methyl sulfide**.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for synthesizing **amyl methyl sulfide** via Pathway A. The causality for each step is explained to ensure both reproducibility and understanding.

Objective: To synthesize **Amyl Methyl Sulfide** (1-(methylthio)pentane) with high purity.

Materials:

- Sodium methanethiolate (CH_3SNa)
- 1-Bromopentane ($C_5H_{11}Br$)

- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

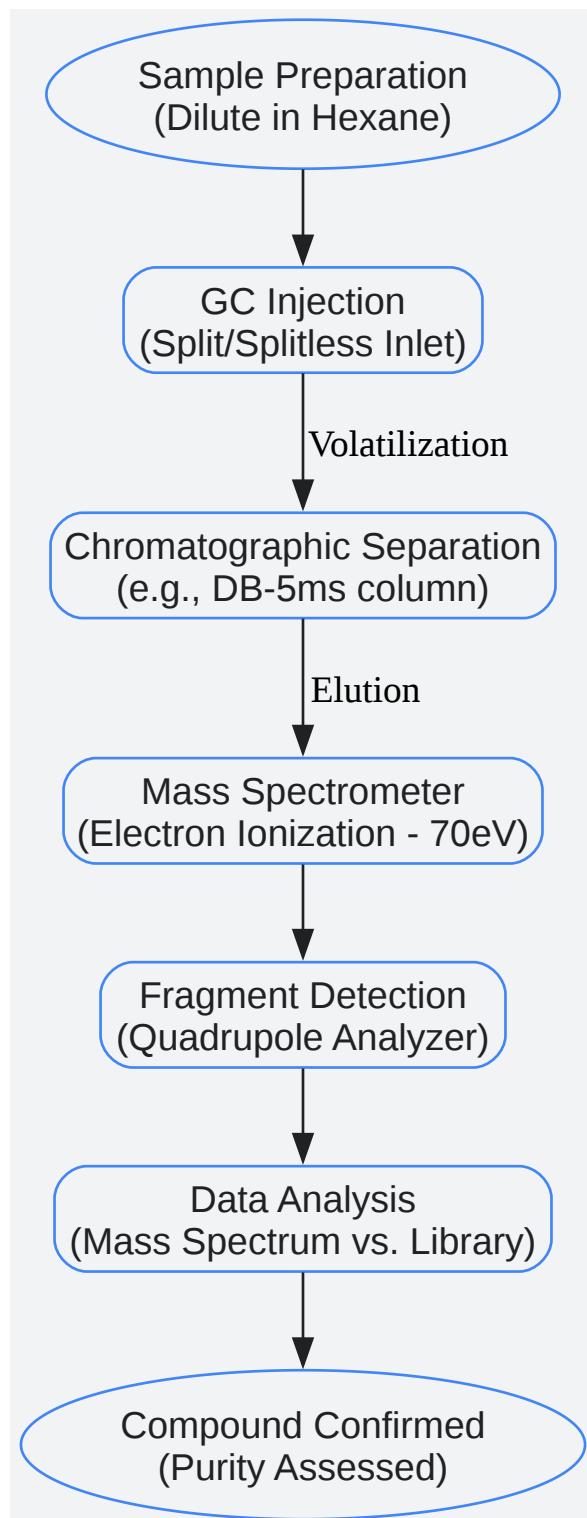
Procedure:

- Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Operate within a fume hood due to the malodorous nature of thiols.
 - Causality: A dry apparatus prevents unwanted side reactions with water. The fume hood is critical for safety due to the stench and potential toxicity of sulfur compounds.[2][8]
- Reagent Addition: Charge the flask with sodium methanethiolate (e.g., 0.1 mol). Add 100 mL of anhydrous DMF to dissolve the thiolate.
 - Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation without solvating the thiolate anion, thereby increasing its nucleophilicity and promoting the $\text{S}_{\text{N}}2$ reaction rate.
- Nucleophilic Attack: While stirring, add 1-bromopentane (0.1 mol) dropwise from the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 50 °C using a water bath if necessary.
 - Causality: Dropwise addition controls the reaction rate and prevents excessive heat generation, which could lead to side reactions or boiling of the solvent.
- Reaction Completion: After the addition is complete, heat the mixture to 60-70 °C using a heating mantle and stir for 2-3 hours to ensure the reaction goes to completion. Monitor the

reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Work-up & Extraction: a. Cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water in a separatory funnel. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
 - Causality: The product is non-polar and will partition into the organic ether phase, while the inorganic salt byproduct (NaBr) and DMF will remain in the aqueous phase.
- Washing: a. Wash the combined organic layers with saturated NaHCO₃ solution (2 x 50 mL). b. Wash with water (1 x 50 mL). c. Wash with brine (1 x 50 mL).
 - Causality: The bicarbonate wash neutralizes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent. Remove the solvent (diethyl ether) using a rotary evaporator.
 - Causality: MgSO₄ is an efficient drying agent that removes trace water, which is crucial before distillation.
- Purification: Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling around 145-149 °C.[\[5\]](#)[\[9\]](#)
 - Causality: Distillation separates the desired product from any non-volatile impurities or residual high-boiling-point solvent.

Section 3: Analytical Characterization


Confirming the identity and purity of synthesized or isolated **amyl methyl sulfide** is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for this purpose, providing both separation and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for analyzing volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides data on the

mass-to-charge ratio of the fragments, allowing for structural elucidation.

Figure 3: Analytical Workflow for GC-MS Characterization

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the analysis of **amyl methyl sulfide**.

Protocol: GC-MS Analysis

Objective: To confirm the identity and assess the purity of an **amyl methyl sulfide** sample.

Instrumentation & Consumables:

- Gas Chromatograph with a Mass Selective Detector (MSD).
- Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 μ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium, high purity.
- Solvent: Hexane or Dichloromethane, HPLC grade.
- Sample Vials with septa.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approx. 100 ppm or 0.1 μ L/mL) in hexane.
 - Causality: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Hexane is a suitable non-polar solvent that will not interfere with the analysis.
- Instrument Conditions (Typical):
 - Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).
 - Injection Volume: 1 μ L.
 - Carrier Gas Flow: 1.0 mL/min (constant flow mode).
 - Oven Program:
 - Initial Temperature: 50 °C, hold for 2 minutes.

- Ramp: 10 °C/min to 250 °C.
- Hold: Hold at 250 °C for 5 minutes.
- Causality: The temperature program ensures that the compound volatilizes efficiently and travels through the column, separating it from impurities. The final hold cleanses the column of any less volatile components.
- Mass Spectrometer Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: 35-300 m/z.
 - Causality: 70 eV is the standard energy for EI, which produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST.[3]
- Data Analysis:
 - Retention Time: Compare the retention time of the major peak to that of a known standard if available.
 - Mass Spectrum: Analyze the mass spectrum of the peak. The molecular ion peak (M^+) should be visible at $m/z = 118$.
 - Fragmentation: Look for characteristic fragments. Key expected fragments include:
 - $m/z = 61$ $[\text{CH}_3\text{SCH}_2]^+$
 - $m/z = 75$ $[\text{CH}_3\text{SCH}_2\text{CH}_2]^+$
 - $m/z = 47$ $[\text{CH}_3\text{S}]^+$

- m/z = 71 [C₅H₁₁]⁺ (loss of SCH₃)
- Library Match: Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.[3]
- Purity: Assess purity by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.

Other Spectroscopic Data

While GC-MS is primary, other spectroscopic methods are used for full characterization.

- ¹H NMR: Data for **amyl methyl sulfide** is available, allowing for structural confirmation by analyzing chemical shifts and splitting patterns of the different proton environments.[3]
- IR Spectroscopy: Infrared spectra can confirm the presence of C-H (alkyl) and C-S stretching vibrations.[3]

Section 4: Applications and Industrial Relevance

The unique properties of **amyl methyl sulfide** lend it to several specialized applications.

- Flavor and Fragrance Industry: This is its most significant area of use. Due to its potent, sulfurous, and garlic-like aroma, it is used in trace amounts as a flavoring agent in savory food products, including soups, meats, and seafood flavors.[1][10] Organic sulfur compounds are known for having extremely low odor thresholds, making them powerful character-impact chemicals.[8][11]
- Chemical Intermediate: As a thioether, the sulfur atom can be oxidized to form the corresponding sulfoxide and sulfone.[4] These oxidized derivatives have different chemical properties and can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals.[4][12][13]
- Environmental Analysis: Because organic sulfides are emitted from industrial and natural sources like waste treatment facilities, **amyl methyl sulfide** can be monitored as a marker compound to assess certain types of environmental pollution.[4][14]

Section 5: Safety, Handling, and Toxicology

Working with any chemical requires a thorough understanding of its hazards. **Amyl methyl sulfide** is classified as a flammable liquid and requires specific handling procedures.

5.1 GHS Hazard Classification

- Classification: Flammable Liquid, Category 3.[\[3\]](#)
- Hazard Statement: H226: Flammable liquid and vapor.[\[3\]](#)

5.2 Handling and Storage

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[15\]](#)
- Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[\[16\]](#) Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[\[17\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[\[17\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[15\]](#)[\[16\]](#)

5.3 Toxicology Profile

- Inhalation: Most organic sulfides are considered toxic by inhalation.[\[2\]](#) Even at low concentrations, the strong, unpleasant odor can cause discomfort, and higher concentrations may lead to respiratory irritation.[\[8\]](#)
- Skin/Eye Contact: May cause skin and eye irritation upon contact.[\[1\]](#) In case of contact, rinse the affected area with plenty of water.[\[16\]](#)[\[18\]](#)
- Ingestion: May be harmful if swallowed.[\[16\]](#)
- General Toxicity: While specific toxicological data for **amyl methyl sulfide** is limited, the general class of organic sulfides can be toxic.[\[2\]](#) For instance, related compounds like

hydrogen sulfide are extremely hazardous.[19][20] Therefore, exposure should always be minimized.

References

- Thermophysical Properties of **amyl methyl sulfide** - Chemcasts. [\[Link\]](#)
- Organic Sulfides → Area → Sustainability. [\[Link\]](#)
- **Amyl Methyl Sulfide** | C6H14S | CID 15620 - PubChem - NIH. [\[Link\]](#)
- Chemical Properties of Pentane, 1-(methylthio)- (CAS 1741-83-9) - Cheméo. [\[Link\]](#)
- What Are The Uses Of Sulfides? - Chemistry For Everyone - YouTube. [\[Link\]](#)
- Thiols and Sulfides Vital Role in Modern Biochemistry - Longdom Publishing. [\[Link\]](#)
- Safety Data Sheet - Angene Chemical. [\[Link\]](#)
- organic sulphur compounds - oxytec. [\[Link\]](#)
- allyl methyl sulfide, 10152-76-8 - The Good Scents Company. [\[Link\]](#)
- Volatile Character-Impact Sulfur Compounds and their Sensory Properties. [\[Link\]](#)
- Hydrogen Sulfide (H₂S) - EMed. [\[Link\]](#)
- Investigating the Hazards of Hydrogen Sulfide Gas and Effective Rescue Methods in Cases of Exposure - Preprints.org. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 1741-83-9: n-Amyl methyl sulfide | CymitQuimica [cymitquimica.com]
- 2. Sulfides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Amyl Methyl Sulfide | C6H14S | CID 15620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Amyl methyl sulfide | 1741-83-9 [smolecule.com]
- 5. chem-casts.com [chem-casts.com]
- 6. Pentane, 1-(methylthio)- (CAS 1741-83-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. labproinc.com [labproinc.com]
- 8. organic sulphur compounds - oxytec [oxytec.com]
- 9. AMYL METHYL SULFIDE CAS#: 1741-83-9 [m.chemicalbook.com]
- 10. allyl methyl sulfide, 10152-76-8 [thegoodscentscompany.com]
- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 12. youtube.com [youtube.com]
- 13. longdom.org [longdom.org]
- 14. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Hydrogen sulfide H₂S [emed.ie]
- 20. preprints.org [preprints.org]
- To cite this document: BenchChem. [Introduction: Understanding a Potent Aroma Chemical]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158305#amyl-methyl-sulfide-cas-number-1741-83-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com